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Get Quote

Drug Profile and Basic Information

Table 1: Fundamental Profile of Iguratimod (T-614)

Aspect

Details

Systematic Name

CAS Registry
Number

Molecular Formula

Molecular Weight

Chemical Class

Trade Names
Development Code

Approval Status

N-(3-Formamido-4-ox0-6-phenoxy-4H-chromen-7-yl)methanesulfonamide [1]

123663-49-0 [1] [2]

C17H14N206S [1]
374.37 g-mol~1 [1]

Derivative of 7-methanesulfonylamino-6-phenoxychromones (a chromone with
two amide groups) [1]

Careram, Kolbet [1]
T-614 [3] [1]

Approved for Rheumatoid Arthritis (RA) in Japan (2012) and China (2011) [3] [1]
[4]
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Aspect Details

Common Dosage 25 mg twice daily (after a 4-week initiation at 25 mg once daily) [3]

Mechanism of Action: A Multi-Target Imnmunomodulator

Iguratimod is a novel synthetic small-molecule disease-modifying anti-rheumatic drug (csDMARD) [3] [4].

Its mechanism is multifaceted, targeting both the inflammatory and immune components of rheumatoid

arthritis, as well as bone metabolism.

The following diagram illustrates the key molecular and cellular pathways targeted by Iguratimod:
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Key Immunomodulatory, Metabolic, and Bone-Protective Mechanisms of Iquratimod.
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Clinical Efficacy and Safety Data

Clinical evidence for Iguratimod is established through randomized controlled trials (RCTs) and meta-

analyses, primarily in Rheumatoid Arthritis (RA) patients.

Table 2: Summary of Key Clinical Trial Outcomes for Rheumatoid Arthritis

Study Design & Intervention & Primary Efficacy Safety
(Reference) Participants Duration Outcomes (ACR20) Notes

| Hara et al., 2007 (Japan) [3] | RCT, Double-blind N=376 (Multicenter) | IGU vs. Salazosulfapyridine
(SASP) vs. Placebo 28 weeks | IGU: Superior to placebo (P<0.0001) Not inferior to SASP | - | | Lii et al.,
2008 (China) [3] | RCT, Double-blind N=280 (Multicenter) | IGU (25 mg QD or BID) vs. Placebo 24 weeks |
IGU: Significantly better than placebo (P<0.0001) | - | | Lu et al., 2009 (China) [3] | RCT, Double-blind
N=489 (Multicenter) | IGU (50 mg/day) vs. Methotrexate (MTX, 10-15 mg/week) 24 weeks | IGU (50 mg):
63.8% MTX: 62.0% (Non-inferior to MTX) | - | | Ishiguro et al., 2013 (Add-on Therapy) [3] | RCT, Double-
blind N=252 (with MTX) | IGU + MTX vs. Placebo + MTX 24 weeks | IGU+MTX: 69.5% Placebo+MTX:
30.7% (P<0.001) | - | | Meta-Analysis (4 RCTs, N=1407) [5] | Systematic Review & Meta-analysis | IGU vs.
Placebo or other DMARDs (MTX, SASP) 24-week therapy | IGU superior to placebo in ACR20, TJC, SJC,
pain, HAQ, ESR, CRP. No significant difference vs. MTX/SASP. | "Iguratimod for RA had few adverse

events, and its efficacy and safety were the same as those of MTX and SASP for RA." |

A meta-analysis of 4 RCTs involving 1,407 patients concluded that Iguratimod has efficacy and safety

comparable to other conventional DMARDs like methotrexate and sulfasalazine, with few adverse events

[5].

Key Experimental Protocols

For researchers looking to work with Iguratimod in experimental models, here are summaries of key

methodologies from the literature.
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In Vitro Model: Incubation with Recombinant Human CYP450s for
Metabolite Preparation

This protocol is used to study the drug's metabolism and prepare its major metabolites [6].

e Objective: To generate and prepare a major metabolite of Iguratimod (M2) using a recombinant
human CYP450 yeast whole-cell transformation system.
e Materials:

o Iguratimod (T-614)

o Recombinant human CYP450 yeast cells (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6,
CYP2E1L, CYP3A4)

o D-(+)-Glucose

o K2HPOa phosphate buffer (0.2 M, pH 7.4)

o DMSO, Methanol, Ethyl Acetate

e Procedure:

o Incubation Setup: Prepare a 4 mL incubation mixture containing 1 g of recombinant CYP450
yeast, 2 mL of phosphate buffer, 0.4 mL of 20% glucose, 1.4 mL sterile water, and 0.2 mL of 10
mM Iguratimod in DMSO (final Iguratimod concentration: 0.5 mM).

o Incubation: Incubate the mixture at 30°C for up to 72 hours.

o Sampling & Analysis: Collect samples (e.g., at 0, 24, 48, 72 h). Precipitate proteins with
methanol, vortex, centrifuge, and analyze the supernatant via HPLC (C18 column, mobile
phase: methanol-water with 0.1% TFA, UV detection at 257 nm).

o Scale-Up & Purification: For metabolite preparation, scale the reaction to 80 mL. After
incubation, stop the reaction with ethyl acetate. Concentrate the extract and purify the
metabolite using preparative HPLC. The metabolite structure can be confirmed by QTOF-MS
and NMR [6].

Ex Vivo Model: T Cell and B Cell Co-Culture to Study
Immunomodulatory Effects

This protocol helps investigate the direct effect of Iguratimod on human immune cell crosstalk [7].

¢ Objective: To explore the effect of IGU on T cell-dependent B cell antibody production.
¢ Materials:

Peripheral blood mononuclear cells (PBMCs) from RA patients or healthy donors.
Cell isolation kits (e.g., Miltenyi) for CD4+ T cells and CD19+ B cells.

Activation antibodies: anti-CD3, anti-CD28, anti-CD40.

CpG oligonucleotide.

[e]

o

(e]

[¢]

© 2026 Smolecule. All rights reserved. a4/7 Tech Support


https://brieflands.com/journals/ijpr/articles/126258
https://www.smolecule.com/products/s548953?utm_src=pdf-body
https://www.smolecule.com/products/s548953?utm_src=pdf-body
https://www.smolecule.com/products/s548953?utm_src=pdf-body
https://www.smolecule.com/products/s548953?utm_src=pdf-body
https://brieflands.com/journals/ijpr/articles/126258
https://www.smolecule.com/products/s548953?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9199372/
https://www.smolecule.com/products/s548953?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

¢ Procedure:

[e]

Cell Isolation: Isolate PBMCs from human peripheral blood using Ficoll-Paque density
gradient centrifugation. Further purify CD4+ T cells and CD19+ B cells using magnetic-activated
cell sorting (MACS).

T Cell Pre-treatment: Culture purified RA-CD4+ T cells with plate-bound anti-CD3 and soluble
anti-CD28 antibodies. Treat the culture with IGU (e.g., 0-200 pg/mL) or a vehicle control
(DMSO) for 72 hours.

Co-culture: Co-culture the pre-treated CD4+ T cells with purified allogeneic CD19+ B cells at a
ratio of 1.5 (T:B cells) in a round-bottom plate.

Stimulation: Add soluble anti-CD3/CD28, anti-CD40 antibody, and CpG to the co-culture to
provide activation signals.

Analysis: After 7 days, collect the cell culture supernatant. Measure antibody levels (e.g., by
ELISA) and analyze cell phenotypes by flow cytometry [7].

Research and Development Insights

e Expanding Therapeutic Applications: While approved for RA, research indicates potential for
Iguratimod in treating other autoimmune diseases. A 2021 randomized controlled trial demonstrated

its efficacy in active spondyloarthritis (SpA) [8]. Network pharmacology and molecular docking studies
also suggest a potential mechanism for its application in Systemic Lupus Erythematosus (SLE),
involving targets like CASP3, AKT1, and the PI3K-AKT and MAPK signaling pathways [2].

¢ Metabolic Pathway Elucidation: The major metabolites of Iguratimod are a deformylated form (M1)

and its N-acetylated form (M2). CYP2C9 is identified as a key enzyme in its metabolism [6].

Seeking Further Information

The search results available did not contain specific details on the chemical synthesis route of Iguratimod.

To obtain this information, I suggest you:

e Consult Primary Literature: Search for the first published synthesis in chemical and pharmaceutical

journals, such as Chemical & Pharmaceutical Bulletin (2000), which is referenced as the primary
source [1].

¢ Refine Your Search: Use specific terms like "T-614 synthesis route," "process chemistry of
iguratimod,” or "large-scale preparation of C17H14N206S" in specialized scientific databases (e.g.,

SciFinder, Reaxys).
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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